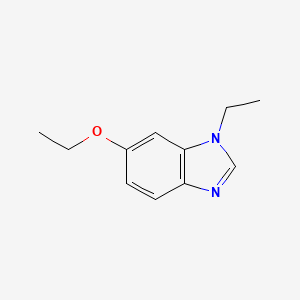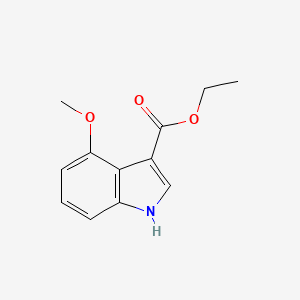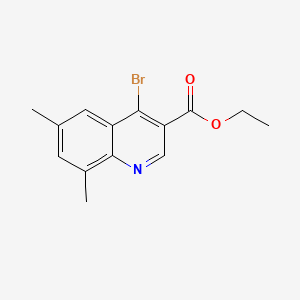
ISO-PROPYLAMINE-D9 DCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ISO-PROPYLAMINE-D9 DCL, also known as 1,2-dimethylpropyl-1-amine-D9, is a synthetic compound commonly used in laboratory experiments and research. It is a colorless, flammable liquid with a strong, pungent odor. This compound has been used for a variety of purposes, including as an inhibitor of enzyme activity, as a reagent for chemical synthesis, and as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
ISO-PROPYLAMINE-D9 DCL has been used in a variety of scientific research applications. It has been used as an inhibitor of enzyme activity, as a reagent for chemical synthesis, and as a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, this compound has been used in the synthesis of polymers and resins, and in the production of rubber and plastics.
Mecanismo De Acción
The mechanism of action of ISO-PROPYLAMINE-D9 DCL is not well understood. However, it is thought to act as an inhibitor of enzyme activity, as a reagent for chemical synthesis, and as a catalyst in organic reactions. It is also believed to be involved in the formation of polymers and resins, and in the production of rubber and plastics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be toxic and can cause skin and eye irritation in humans. Additionally, it can cause liver and kidney damage if ingested in large amounts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ISO-PROPYLAMINE-D9 DCL in laboratory experiments are that it is a relatively inexpensive reagent, it is easy to use, and it is readily available. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it is toxic and can cause skin and eye irritation in humans.
Direcciones Futuras
There are a number of potential future directions for ISO-PROPYLAMINE-D9 DCL. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, further research into its potential use as an inhibitor of enzyme activity, as a reagent for chemical synthesis, and as a catalyst in organic reactions could be undertaken. Finally, further research into its potential use in the synthesis of polymers and resins, and in the production of rubber and plastics could be conducted.
Métodos De Síntesis
ISO-PROPYLAMINE-D9 DCL can be synthesized using a variety of methods. The most common method involves the reaction of an alkyl halide with ammonia in the presence of an acid catalyst. This reaction produces a primary amine, which can then be reacted with a secondary alkyl halide to form the desired secondary amine. Alternatively, this compound can be synthesized from a tertiary amine by reacting it with an alkyl halide in the presence of an acid catalyst.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of ISO-PROPYLAMINE-D9 DCL involves the reaction of starting materials through a series of steps to obtain the desired product.", "Starting Materials": [ "Deuterium oxide (D2O)", "Isopropylamine", "Deuterium chloride (DCl)" ], "Reaction": [ "Step 1: Dissolve Isopropylamine in D2O and cool the solution to 0-5°C.", "Step 2: Add DCl to the solution dropwise while stirring at 0-5°C.", "Step 3: Continue stirring the mixture at 0-5°C for 2-3 hours.", "Step 4: Allow the mixture to reach room temperature and stir for an additional 12-24 hours.", "Step 5: Extract the product with a suitable solvent and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by distillation or chromatography to obtain ISO-PROPYLAMINE-D9 DCL." ] } | |
Número CAS |
1219798-50-1 |
Fórmula molecular |
C3H10ClN |
Peso molecular |
105.631 |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD3 |
Clave InChI |
ISYORFGKSZLPNW-JYRZJXIGSA-N |
SMILES |
CC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




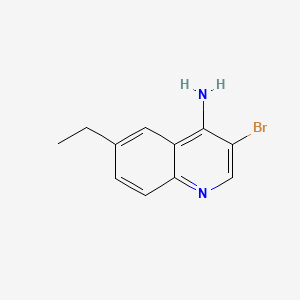



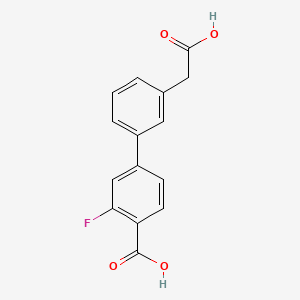

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)
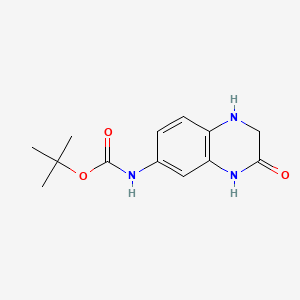
![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)
